8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

CAS No.:

Cat. No.: VC8517947

Molecular Formula: C20H16O6

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16O6 |

|---|---|

| Molecular Weight | 352.3 g/mol |

| IUPAC Name | (8-acetyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |

| Standard InChI | InChI=1S/C20H16O6/c1-11-10-17(22)26-19-15(11)8-9-16(18(19)12(2)21)25-20(23)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 |

| Standard InChI Key | RRDCBUTWYFUTCK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC |

Introduction

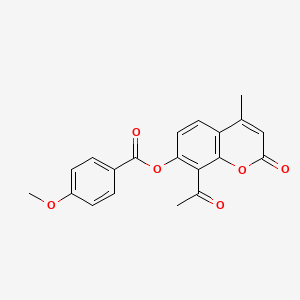

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The compound is systematically named 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, reflecting its coumarin core substituted with acetyl (position 8), methyl (position 4), and 4-methoxybenzoyloxy (position 7) groups . Its molecular formula is C₂₀H₁₆O₆, with an average molecular mass of 352.342 g/mol and a monoisotropic mass of 352.094688 Da .

Structural Features

The molecule comprises:

-

A 2H-chromen-2-one backbone (coumarin core).

-

An acetyl group (-COCH₃) at position 8.

-

A methyl group (-CH₃) at position 4.

-

A 4-methoxybenzoate ester (-OCOC₆H₄-4-OCH₃) at position 7.

The methoxybenzoate moiety enhances lipophilicity, potentially influencing bioavailability and membrane permeability .

Synthetic Approaches and Challenges

Industrial Production Considerations

Scalable synthesis would require:

-

Continuous flow reactors to optimize reaction time and yield.

-

Green chemistry principles to reduce solvent waste and energy consumption.

Physicochemical Properties

Spectral Characteristics

-

UV-Vis: Expected absorption maxima near 270–320 nm due to the conjugated coumarin π-system .

-

IR: Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (acetyl C=O), and ~1250 cm⁻¹ (methoxy C-O) .

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility in DMSO | High (>50 mg/mL) |

| Aqueous Solubility | Low (<0.1 mg/mL) |

| Thermal Stability | Stable up to 200°C (decomposes) |

The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biological testing .

Comparative Analysis with Analogous Coumarins

Structural Analogues

| Compound | Key Differences |

|---|---|

| 8-Methyl-2-oxo-4-phenyl derivative | Phenyl vs. methyl at position 4 |

| 3-Hexyl-4-methyl derivative | Hexyl chain at position 3 |

| 4-(8-Methoxy-2-oxo) derivative | Methoxy substitution on coumarin |

Impact of Substituents on Properties

-

Acetyl Group: Enhances electron-withdrawing effects, potentially increasing reactivity in nucleophilic substitutions .

-

Methoxybenzoate: Improves lipid solubility, favoring blood-brain barrier penetration in pharmacological contexts .

Challenges and Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

-

Biological Profiling: Conduct in vitro assays to evaluate cytotoxicity and mechanism of action.

-

Computational Modeling: Predict ADMET properties using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume